molecular formula C10H15NO2 B3356954 ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate CAS No. 69687-82-7

ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Cat. No. B3356954
CAS RN: 69687-82-7
M. Wt: 181.23 g/mol
InChI Key: HNLUHODHWZXTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole compounds are a class of heterocyclic aromatic organic compounds. The pyrrole ring structure is present in many important natural products, such as heme, and pharmaceuticals .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Pyrrole itself is a colorless volatile liquid that reacts with acids to form salts . The physical and chemical properties of pyrrole derivatives, such as “ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate”, would depend on the specific substituents on the pyrrole ring .

Safety And Hazards

Like many organic compounds, pyrrole and its derivatives should be handled with care. They may pose risks such as skin and eye irritation, and inhalation or ingestion could be harmful .

Future Directions

The study of pyrrole derivatives is an active area of research in organic chemistry, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology .

properties

IUPAC Name

ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-8-7(3)6-9(11-8)10(12)13-5-2/h6,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLUHODHWZXTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N1)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564007
Record name Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

CAS RN

69687-82-7
Record name Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.